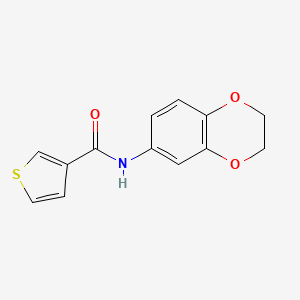

N-(2,3-dihydro-1,4-benzodioxin-6-yl)thiophene-3-carboxamide

Description

N-(2,3-Dihydro-1,4-benzodioxin-6-yl)thiophene-3-carboxamide is a heterocyclic compound featuring a 1,4-benzodioxin ring fused to a thiophene carboxamide moiety. Synthesized via a straightforward method with excellent yields, its structure has been confirmed through spectral characterization (IR, ¹H-NMR, and EI-MS) . This highlights the need to explore structural modifications or alternative applications, as seen in related compounds.

Properties

IUPAC Name |

N-(2,3-dihydro-1,4-benzodioxin-6-yl)thiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO3S/c15-13(9-3-6-18-8-9)14-10-1-2-11-12(7-10)17-5-4-16-11/h1-3,6-8H,4-5H2,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKFJHNBLBATWDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)NC(=O)C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)thiophene-3-carboxamide typically involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with thiophene-3-carboxylic acid chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors, automated purification systems, and stringent quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydro-1,4-benzodioxin-6-yl)thiophene-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiophene ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Oxidized derivatives of the benzodioxin or thiophene rings.

Reduction: Reduced forms of the carboxamide group.

Substitution: Substituted thiophene derivatives.

Scientific Research Applications

Structural Characteristics

N-(2,3-dihydro-1,4-benzodioxin-6-yl)thiophene-3-carboxamide features a benzodioxin moiety linked to a thiophene ring, which contributes to its pharmacological properties. The compound has the following characteristics:

- Molecular Formula : C13H11NO3S

- Molecular Weight : 261.30 g/mol

- IUPAC Name : N-(2,3-dihydro-1,4-benzodioxin-6-yl)thiophene-3-carboxamide

Enzyme Inhibition

Research indicates that compounds similar to N-(2,3-dihydro-1,4-benzodioxin-6-yl)thiophene-3-carboxamide exhibit significant enzyme inhibition properties. Notably, studies have shown that this compound can inhibit:

- α-glucosidase : This enzyme is crucial in carbohydrate metabolism, and its inhibition can aid in managing diabetes by slowing glucose absorption.

- Acetylcholinesterase : Inhibition of this enzyme is relevant for treating Alzheimer's disease as it increases acetylcholine levels in the brain, enhancing cognitive function.

The binding affinity and specificity of N-(2,3-dihydro-1,4-benzodioxin-6-yl)thiophene-3-carboxamide with these enzymes have been confirmed through molecular docking studies .

Antimicrobial Properties

The compound has shown potential antimicrobial activities against various pathogens. Research into structurally similar compounds suggests that modifications in the thiophene or benzodioxin moieties can enhance their efficacy against bacterial and fungal strains .

Synthesis and Optimization

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)thiophene-3-carboxamide typically involves several key reactions:

- Formation of Benzodioxin Moiety : This is achieved through a series of cyclization reactions involving suitable precursors.

- Thiophene Ring Formation : The thiophene component is introduced via electrophilic substitution reactions.

Optimizations for yield and purity often involve varying solvents and reaction conditions. Techniques such as Thin Layer Chromatography (TLC), Infrared (IR) spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy are employed for monitoring and characterization .

Diabetes Management

A study conducted on the α-glucosidase inhibitory activity of various compounds including N-(2,3-dihydro-1,4-benzodioxin-6-yl)thiophene-3-carboxamide demonstrated a significant reduction in glucose levels in diabetic models. The compound's ability to delay carbohydrate digestion positions it as a potential therapeutic agent for diabetes management.

Alzheimer’s Disease Research

In another study focusing on acetylcholinesterase inhibition, N-(2,3-dihydro-1,4-benzodioxin-6-yl)thiophene-3-carboxamide exhibited promising results in enhancing cognitive functions in animal models akin to Alzheimer's pathology. These findings suggest further exploration into its use as a cognitive enhancer .

Comparative Analysis with Related Compounds

The following table summarizes the structural features and biological activities of compounds related to N-(2,3-dihydro-1,4-benzodioxin-6-yl)thiophene-3-carboxamide:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(4-methylbenzenesulfonyl)-N-methylbenzothiazole | Benzothiazole ring | Enzyme inhibition |

| 5-(methylamino)-2-[[(2S)-1-carboxy]-4-methyl]benzothiazole | Benzothiazole derivative | Anticancer activity |

| 3-(5-nitroindazol-1-yl)aniline | Indazole moiety | Antimicrobial properties |

These compounds share common themes of enzyme inhibition and potential therapeutic uses but differ in their specific substituents and biological activities .

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)thiophene-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target of the compound .

Comparison with Similar Compounds

Benzoxazin vs. Benzodioxin Derivatives

A European patent (2023) describes N-(2,3-dihydro-1,4-benzoxazin-4-yl)-3-isopropyl-7-(2,3,5-trifluorophenyl)benzothiophene-2-carboxamide derivatives for treating heartworm infections . Replacing the benzodioxin with a benzoxazin ring introduces a nitrogen atom, altering electronic properties and likely enhancing antiparasitic activity.

Antihepatotoxic Flavones with 1,4-Dioxane Rings

Flavone derivatives containing a 1,4-dioxane ring, such as 3',4'-(1",4"-dioxino)flavone (4f) and 3',4'-(2-hydroxymethyl-1",4"-dioxino)flavone (4g), exhibit significant antihepatotoxic activity comparable to silymarin . In contrast, the target compound’s thiophene carboxamide lacks such groups, possibly explaining its inactivity in antibacterial assays .

Substituent Effects on Bioactivity

Sulfonamide vs. Carboxamide Derivatives

The bulky sulfonamide substituent may hinder membrane penetration or target interaction. Conversely, carboxamide derivatives with smaller, electronegative groups (e.g., trifluorophenyl in the benzoxazin derivative) demonstrate efficacy in antiparasitic applications , underscoring the role of substituent size and electronic properties.

Nitro and Cyano Substituents

Enamine Ltd.’s catalog lists compounds like 2-cyano-3-[4-(morpholin-4-yl)-3-nitrophenyl]-N-(7-nitro-2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enamide (C₁₈H₁₅F₃N₂O₂, 348.33 g/mol) . However, the target compound’s simpler thiophene carboxamide structure may lack the steric or electronic features required for such interactions.

Biological Activity

N-(2,3-dihydro-1,4-benzodioxin-6-yl)thiophene-3-carboxamide is a compound of notable interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological mechanisms, and research findings related to its activity.

Chemical Structure and Synthesis

Chemical Structure:

The compound features a benzodioxin ring fused with a thiophene carboxamide group. Its IUPAC name is N-(2,3-dihydro-1,4-benzodioxin-6-yl)thiophene-3-carboxamide, with the molecular formula C13H11NO3S.

Synthesis:

The synthesis typically involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with thiophene-3-carboxylic acid chloride in the presence of a base such as triethylamine in dichloromethane. The reaction conditions allow for purification through recrystallization or column chromatography to yield the desired product .

N-(2,3-dihydro-1,4-benzodioxin-6-yl)thiophene-3-carboxamide exhibits biological activity through its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. This includes potential roles as enzyme inhibitors and therapeutic agents in various diseases .

Case Studies and Research Findings

-

Enzyme Inhibition Studies:

- Research has demonstrated that derivatives of benzodioxin compounds can act as inhibitors for enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). For instance, modifications in the structure of similar compounds have shown significant inhibition rates (IC50 values ranging from 27.04 µM to 106.75 µM) .

- N-(2,3-dihydro-1,4-benzodioxin-6-yl)thiophene-3-carboxamide has been explored for its potential inhibitory effects on AChE, which is crucial in treating conditions like Alzheimer's disease.

-

Antimicrobial Activity:

- Studies indicate that compounds with similar structural motifs exhibit antimicrobial properties against various pathogens. The benzodioxin moiety contributes to the overall biological activity through mechanisms that may include disruption of microbial cell walls or interference with metabolic pathways .

-

Comparative Analysis:

- When compared to other compounds like N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide and N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide, the thiophene derivative shows unique electronic properties due to the fusion of the thiophene ring. This structural uniqueness enhances its potential applications in medicinal chemistry .

Data Table of Biological Activities

| Activity Type | IC50 Values (µM) | Remarks |

|---|---|---|

| AChE Inhibition | 27.04 - 106.75 | Moderate inhibition; potential for Alzheimer's treatment |

| BuChE Inhibition | 58.01 - 277.48 | Variability based on structural modifications |

| Antimicrobial Efficacy | Varies | Effective against multiple pathogens |

Q & A

Q. What are the standard synthetic protocols for preparing N-(2,3-dihydro-1,4-benzodioxin-6-yl)thiophene-3-carboxamide and its derivatives?

The synthesis involves multi-step reactions, typically starting with sulfonamide intermediate formation. For example, 2,3-dihydro-1,4-benzodioxin-6-amine reacts with sulfonyl chlorides (e.g., 4-methylbenzenesulfonyl chloride) under basic conditions (10% Na₂CO₃) to form N-(2,3-dihydro-1,4-benzodioxin-6-yl)sulfonamide intermediates. Subsequent coupling with thiophene-3-carboxamide derivatives is achieved using polar aprotic solvents (DMF) and bases like lithium hydride (LiH). Key parameters include pH control (dynamic pH adjustment) and reaction temperature optimization (room temperature to reflux) to maximize yields (70–88%) .

Q. Which spectroscopic and analytical techniques are most effective for characterizing the structure and purity of this compound?

- IR spectroscopy : Identifies functional groups (e.g., N–H stretch at ~3300 cm⁻¹, C=O at ~1650 cm⁻¹, S=O at ~1350 cm⁻¹) .

- NMR (¹H/¹³C) : Assigns proton environments (e.g., aromatic protons in benzodioxin at δ 6.8–7.5 ppm, thiophene protons at δ 7.2–7.9 ppm) and carbon backbone .

- Mass spectrometry : Confirms molecular ion peaks (e.g., [M+H]⁺ for derivatives with MW 424–454 g/mol) .

- Elemental analysis (CHN) : Validates stoichiometric purity (e.g., C: 62.25%, H: 4.72%, N: 6.60%) .

Advanced Research Questions

Q. How can researchers reconcile discrepancies in biological activity data observed for structurally similar derivatives?

Discrepancies often stem from substituent electronic/steric effects or assay variability. For example:

- Antibacterial activity : N-(2-bromoethyl)-4-methylbenzenesulfonamide derivatives showed IC₅₀ = 9.22 µg/mL against E. coli, while 3-phenylpropyl analogs were inactive against S. typhi. This suggests bromine’s electrophilicity enhances membrane penetration .

- Enzyme inhibition : Fluorine-substituted derivatives exhibit stronger acetylcholinesterase inhibition due to H-bonding with catalytic serine residues. Molecular docking studies (e.g., AutoDock Vina) can validate binding modes .

Q. What methodologies are recommended for optimizing synthetic routes to improve yield and selectivity?

- Solvent screening : DMF improves coupling efficiency over THF due to higher polarity .

- Base selection : LiH outperforms K₂CO₃ in minimizing side reactions during alkylation .

- Temperature control : Room-temperature reactions reduce decomposition of heat-sensitive intermediates .

- Byproduct mitigation : Use of protecting groups (e.g., Boc for amines) and real-time monitoring via TLC/HPLC ensures reaction progress .

Q. How do structural modifications at the thiophene-3-carboxamide moiety influence interactions with biological targets?

- Electron-withdrawing groups (EWGs) : Nitro or halogen substituents increase electrophilicity, enhancing enzyme inhibition (e.g., IC₅₀ reduction from 12.5 µM to 8.2 µM for fluorinated analogs) .

- Steric effects : Bulky groups (e.g., cyclohexene) may reduce binding affinity to compact active sites, as seen in lipoxygenase inhibition assays .

- Kinetic assays : Determine inhibition constants (Kᵢ) using Michaelis-Menten plots to quantify target engagement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.